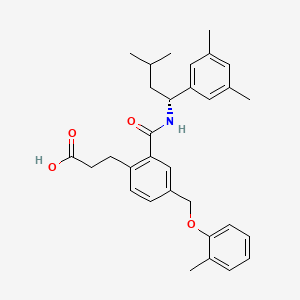
TLR7 agonist 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7 agonist 18: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses . TLR7 agonists, including this compound, are being explored for their potential in immunotherapy, particularly in cancer and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 18 involves the use of heterocyclic small molecules. One common synthetic route includes the use of imidazoquinoline derivatives. For instance, a typical synthesis might involve the reaction of pentynoic acid with 3-amino-4-isobutylaminoquinoline in the presence of coupling agents like HBTU and a base such as trimethylamine . The reaction conditions often include anhydrous solvents like DMF and the use of catalytic amounts of DMAP .
Industrial Production Methods: Industrial production of TLR7 agonists generally follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: TLR7 agonist 18 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is employed to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide for azide substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation of an alcohol group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: TLR7 agonist 18 is used as a tool compound in chemical research to study the structure-activity relationship of TLR7 agonists. It helps in understanding how modifications to the molecular structure affect biological activity .
Biology: In biological research, this compound is used to study the role of TLR7 in immune responses. It is employed in experiments to activate TLR7 and observe the downstream effects on immune cell activation and cytokine production .
Medicine: this compound has significant potential in medical research, particularly in the development of new immunotherapies for cancer and viral infections. It is being investigated as an adjuvant in vaccines to enhance immune responses .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its ability to modulate immune responses makes it a valuable candidate for drug development .
Wirkmechanismus
TLR7 agonist 18 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons . These cytokines play a crucial role in the activation of both innate and adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness: TLR7 agonist 18 is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of immune responses compared to other TLR7 agonists .
Eigenschaften
Molekularformel |
C18H16F4N4O |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H16F4N4O/c1-10-3-2-8-26(9-10)15-13-14(11-4-6-12(19)7-5-11)25-27-16(13)24-17(23-15)18(20,21)22/h4-7,10H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
PDJMKNUTMMQPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=C3C(=NOC3=NC(=N2)C(F)(F)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


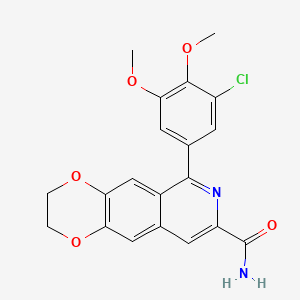
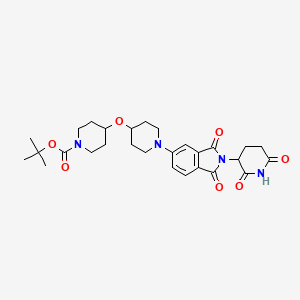
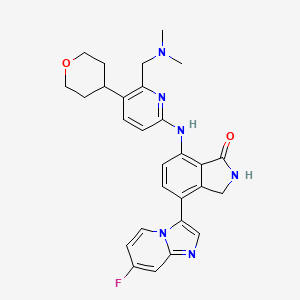

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
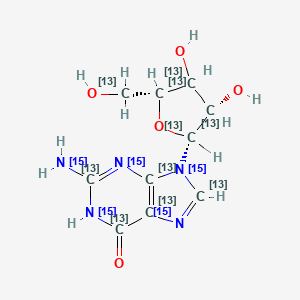
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


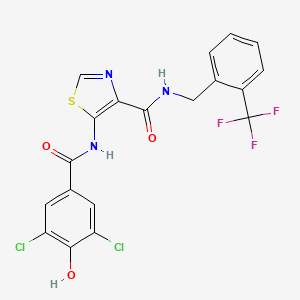
![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

